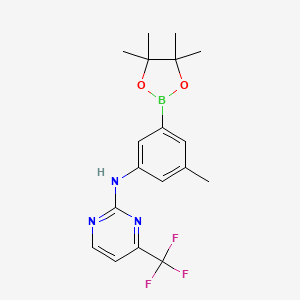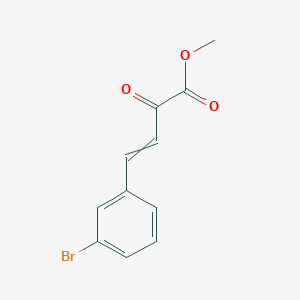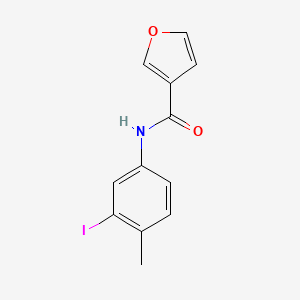
N-(3-Iodo-4-methylphenyl)furan-3-carboxamide
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodo-4-methylphenyl)furan-3-carboxamide typically involves the reaction of 3-iodo-4-methylaniline with furan-3-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. The organic phase is dried using magnesium sulfate and absorbed onto silica. The silica is then applied to a flash silica column and eluted with a mixture of cyclohexane and ethyl acetate (3:1). The solvent is evaporated from the product fractions under vacuum to yield N-(3-iodo-4-methylphenyl)-3-furamide .
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing, sourcing, and procurement. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and quality control .
化学反应分析
Types of Reactions
N-(3-Iodo-4-methylphenyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-3-carboxylic acid derivatives, while reduction can yield different amine derivatives .
科学研究应用
N-(3-Iodo-4-methylphenyl)furan-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of N-(3-Iodo-4-methylphenyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .
相似化合物的比较
Similar Compounds
Similar compounds to N-(3-Iodo-4-methylphenyl)furan-3-carboxamide include:
- Carboxine
- Oxicarboxine
- Boscalid
Uniqueness
This compound is unique due to its specific iodine substitution and the presence of both furan and anilide rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
623907-53-9 |
|---|---|
分子式 |
C12H10INO2 |
分子量 |
327.12 g/mol |
IUPAC 名称 |
N-(3-iodo-4-methylphenyl)furan-3-carboxamide |
InChI |
InChI=1S/C12H10INO2/c1-8-2-3-10(6-11(8)13)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15) |
InChI 键 |
UAFVLXBOXOBSAO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=COC=C2)I |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
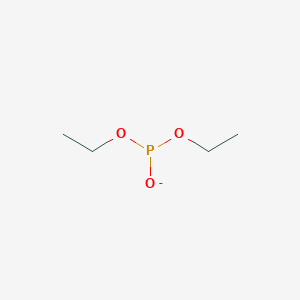
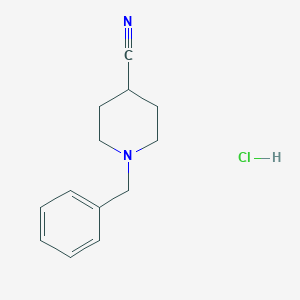

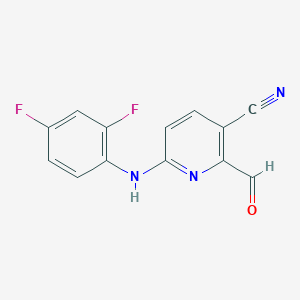
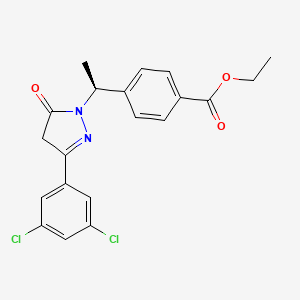

![1H-Pyrrolo[2,3-B]pyridin-5-amine, 1-[tris(1-methylethyl)silyl]-](/img/structure/B8808114.png)
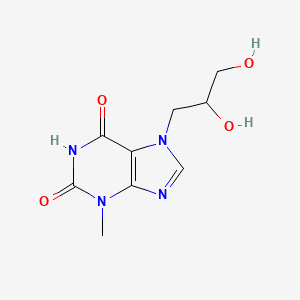
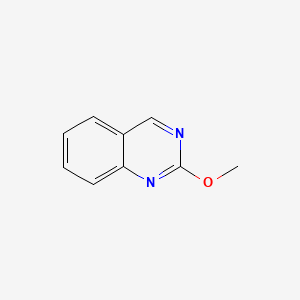
![5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole](/img/structure/B8808129.png)
![6-(Methylthio)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8808150.png)
